Triclabendazole sulfone

Description

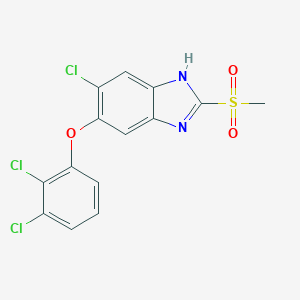

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIHWBIRYIXBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438406 | |

| Record name | Triclabendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106791-37-1 | |

| Record name | Triclabendazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106791371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclabendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLABENDAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7KM923JRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Triclabendazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of triclabendazole sulfone, an active metabolite of the anthelmintic drug triclabendazole. The document details the metabolic activation of the parent drug, the primary and secondary mechanisms of action against Fasciola species, and relevant quantitative data. Detailed experimental protocols and visual diagrams of key pathways are also provided to support further research and drug development efforts.

Introduction

Triclabendazole (TCBZ) is a benzimidazole anthelmintic with a narrow but potent spectrum of activity, primarily against the liver flukes Fasciola hepatica and Fasciola gigantica. It is a critical drug for the treatment of fascioliasis in both veterinary and human medicine. Unlike other benzimidazoles, TCBZ's efficacy is largely attributed to its active metabolites, triclabendazole sulfoxide (TCBZ-SO) and this compound (TCBZ-SO2). This guide focuses on the mechanism of action of this compound and its role in the overall anthelmintic effect of the parent drug.

Metabolic Activation of Triclabendazole

Following oral administration, triclabendazole undergoes extensive first-pass metabolism in the host's liver. It is rapidly oxidized to its active sulfoxide and sulfone metabolites.[1] The primary metabolic pathway involves the oxidation of TCBZ to TCBZ-SO, which is then further oxidized to TCBZ-SO2.

The sulfoxide metabolite is generally considered the main active component, though the sulfone also demonstrates significant anthelmintic activity and, in some studies, a higher binding affinity to the primary target.[2] Both metabolites are found in the systemic circulation and are crucial for the drug's efficacy.[3]

dot

References

Chemical structure and properties of Triclabendazole sulfone

An In-depth Technical Guide on the Core Chemical Structure and Properties of Triclabendazole Sulfone

Introduction

Triclabendazole is a potent benzimidazole anthelmintic agent with a narrow spectrum of activity, specifically targeting trematodes of the Fasciola genus, the causative agents of fascioliasis.[1][2][3] Unlike other benzimidazoles, it is highly effective against both mature and immature stages of liver flukes.[1][4] Following oral administration, triclabendazole is rapidly metabolized in the liver into its two primary active metabolites: triclabendazole sulfoxide and this compound.[5][6] These metabolites are responsible for the drug's therapeutic efficacy.[1][5][7] This guide provides a detailed technical overview of this compound, focusing on its chemical structure, properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is the final major active metabolite in the metabolic pathway of triclabendazole. Its chemical name is 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfonyl)-1H-benzimidazole.[8]

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound and its parent compounds are summarized below.

| Property | Triclabendazole | Triclabendazole Sulfoxide | This compound | Reference |

| Molecular Formula | C₁₄H₉Cl₃N₂OS | C₁₄H₉Cl₃N₂O₂S | C₁₄H₉Cl₃N₂O₃S | [7][8] |

| Molecular Weight ( g/mol ) | 359.65 | 375.65 | 391.66 | [7][8][9] |

| Appearance | White, fine crystalline powder | - | - | [2] |

| Melting Point (°C) | 175 - 176 | - | - | [4][10] |

Mechanism of Action

The precise mechanism of action for triclabendazole and its metabolites is not fully elucidated but is understood to be multifactorial.[3][7] The sulfoxide and sulfone metabolites are absorbed by the tegument (outer covering) of both immature and mature flukes.[1][7][11] This absorption leads to several critical disruptions in parasite physiology:

-

Inhibition of Tubulin Function : Like other benzimidazoles, triclabendazole metabolites bind to the parasite's β-tubulin.[1][10] This action prevents the polymerization of tubulin into microtubules, which are essential for maintaining cell structure, motility, and intracellular transport.[4][5]

-

Disruption of Membrane Potential : The compounds cause a decrease in the resting membrane potential of the parasite's cells.[1][7][11]

-

Inhibition of Protein and Enzyme Synthesis : The metabolites interfere with essential protein and enzyme synthesis pathways necessary for the parasite's survival.[1][7][11]

-

Inhibition of Adenylyl Cyclase : In some models, triclabendazole has been shown to inhibit adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP).[12] This disruption affects energy metabolism and motility of the worms.[12]

These combined actions lead to metabolic disturbances, inhibition of motility, and disruption of the parasite's ultrastructure, ultimately resulting in paralysis and death.[5][13][14]

Caption: Proposed mechanism of action for Triclabendazole metabolites.

Metabolism and Pharmacokinetics

Triclabendazole is extensively metabolized in the host. The primary metabolic pathway involves the oxidation of the methylthio group.

-

Step 1: Sulfoxidation : Triclabendazole is first oxidized to its active sulfoxide metabolite. This reaction is primarily catalyzed by the Cytochrome P450 enzyme CYP1A2 (~64%), with minor contributions from CYP2C9, CYP2C19, CYP2D6, CYP3A, and Flavin-containing monooxygenase (FMO).[7][11][15]

-

Step 2: Sulfonation : The sulfoxide metabolite is further oxidized to the active sulfone metabolite, this compound. This second step is mainly carried out by CYP2C9, with smaller contributions from CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4.[1][7][11][15]

References

- 1. Triclabendazole Monograph for Professionals - Drugs.com [drugs.com]

- 2. fao.org [fao.org]

- 3. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triclabendazole - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]

- 5. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 6. Triclabendazole | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Triclabendazole - Wikipedia [en.wikipedia.org]

- 11. reference.medscape.com [reference.medscape.com]

- 12. researchgate.net [researchgate.net]

- 13. Triclabendazole synthesis - chemicalbook [chemicalbook.com]

- 14. medkoo.com [medkoo.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Synthesis and Discovery of Triclabendazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole, a benzimidazole anthelmintic, stands as a cornerstone in the treatment of fascioliasis, a parasitic flatworm infection caused by Fasciola hepatica and Fasciola gigantica. Following administration, triclabendazole is rapidly metabolized in the host to its pharmacologically active sulfoxide and sulfone metabolites. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of triclabendazole sulfone, a key active metabolite.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of the parent drug, triclabendazole. While several oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation. The synthesis generally proceeds in two steps: the oxidation of triclabendazole to triclabendazole sulfoxide, followed by the further oxidation of the sulfoxide to the sulfone.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triclabendazole

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Oxidation to Triclabendazole Sulfoxide:

-

Dissolve triclabendazole in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA (1 equivalent) in dichloromethane to the cooled solution with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude triclabendazole sulfoxide.

-

-

Oxidation to this compound:

-

Dissolve the crude triclabendazole sulfoxide in dichloromethane.

-

Add an excess of m-CPBA (e.g., 2-3 equivalents).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, work up the reaction mixture as described in step 1.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its formulation and delivery.

| Property | Value |

| Molecular Formula | C₁₄H₉Cl₃N₂O₃S |

| Molecular Weight | 391.66 g/mol |

| Appearance | White to off-white solid |

| Solubility | Poorly soluble in water |

| CAS Number | 100039-65-8 |

Biological Activity and Efficacy

This compound, along with the sulfoxide metabolite, is responsible for the potent anthelmintic activity of the parent drug.

In Vitro Efficacy

Studies have demonstrated the direct in vitro activity of this compound against Fasciola hepatica.

Experimental Protocol: In Vitro Viability Assay of Fasciola hepatica

Materials:

-

Adult Fasciola hepatica flukes

-

RPMI-1640 medium supplemented with antibiotics

-

This compound stock solution (in DMSO)

-

24-well culture plates

-

Incubator (37°C, 5% CO₂)

-

Inverted microscope

Procedure:

-

Parasite Preparation:

-

Collect adult F. hepatica from the bile ducts of infected animals (e.g., sheep or cattle) at necropsy.

-

Wash the flukes extensively with sterile phosphate-buffered saline (PBS) to remove host debris.

-

-

Drug Incubation:

-

Place individual flukes in the wells of a 24-well plate containing RPMI-1640 medium.

-

Add this compound from a stock solution to achieve the desired final concentrations (e.g., a range of concentrations to determine IC50). Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for a defined period (e.g., 24, 48, 72 hours).

-

-

Viability Assessment:

-

At predetermined time points, visually assess the motility and viability of the flukes using an inverted microscope. A scoring system can be used to quantify motility.

-

Fluke death is typically characterized by the complete cessation of movement, even after gentle prodding.

-

Quantitative Data:

While specific IC50 values for this compound are not consistently reported across the literature, in vitro studies have shown that incubation with the sulfone metabolite results in decreased movement and the death of F. hepatica flukes.[1]

In Vivo Efficacy

The in vivo efficacy of triclabendazole is well-established, and this is attributed to the activity of its sulfoxide and sulfone metabolites. However, specific in vivo studies administering this compound directly are limited. The reported efficacy of the parent drug provides an indirect measure of the metabolite's activity. For instance, in rats infected with adult F. hepatica, triclabendazole has a 50% effective dose (ED₅₀) of 2.7 mg/kg and a 95% effective dose (ED₉₅) of 11.7 mg/kg.[1][2]

Mechanism of Action

The primary mechanism of action of benzimidazoles, including triclabendazole and its active metabolites, involves the disruption of microtubule polymerization by binding to β-tubulin. This interference with the cytoskeleton leads to impaired cellular processes, including nutrient uptake and transport, ultimately resulting in parasite death.[2]

Signaling Pathway

The binding of this compound to β-tubulin disrupts the formation of microtubules, which are essential for various cellular functions in Fasciola hepatica. This disruption is a key event in the drug's mechanism of action.

Caption: Mechanism of action of this compound.

Experimental Workflow

The discovery and development of anthelmintic agents like this compound follow a structured workflow from synthesis to in vivo evaluation.

Caption: Experimental workflow for this compound.

Conclusion

This compound is a critical active metabolite of the widely used fasciolicide, triclabendazole. Its synthesis via oxidation of the parent compound allows for its direct study. In vitro evidence confirms its potent activity against Fasciola hepatica, primarily through the disruption of microtubule function. This technical guide provides a foundational resource for researchers engaged in the study of this important anthelmintic agent, offering insights into its synthesis, biological evaluation, and mechanism of action. Further research into the specific signaling pathways affected by this compound and its in vivo efficacy when administered directly will continue to enhance our understanding and optimize its therapeutic potential.

References

- 1. In vivo and in vitro sensitivity of Fasciola hepatica to triclabendazole combined with artesunate, artemether, or OZ78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Triclabendazole: A Comprehensive Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Introduction

Triclabendazole is a narrow-spectrum benzimidazole anthelmintic agent highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica.[1][2][3] It is a critical therapeutic agent for the treatment of fascioliasis in both veterinary and human medicine.[1][3] Unlike other benzimidazoles, triclabendazole exhibits potent activity against both mature and immature stages of these parasites.[4][5] The efficacy of triclabendazole is intrinsically linked to its pharmacokinetic profile, which is characterized by rapid and extensive metabolism into active sulfoxide and sulfone metabolites.[2][6] This guide provides a detailed technical overview of the absorption, distribution, metabolism, and excretion of triclabendazole and its principal metabolites.

Absorption

Following oral administration, triclabendazole is absorbed from the gastrointestinal tract.[4] The bioavailability of triclabendazole is significantly enhanced when administered with food.[7][8] Studies in patients with fascioliasis have shown that a meal containing approximately 560 calories can increase the Cmax and AUC of triclabendazole and its active sulfoxide metabolite by two to three-fold.[7][8][9] This is likely due to increased gastrointestinal absorption.[8] In ruminants, the rumen can act as a reservoir, leading to a slow-release effect for triclabendazole and its metabolites into the posterior digestive tract for absorption.[10]

Distribution

Triclabendazole and its sulfoxide and sulfone metabolites are highly bound to plasma proteins, particularly albumin.[4][9][11] In human plasma, the protein binding is approximately 96.7% for triclabendazole, 98.4% for the sulfoxide metabolite, and 98.8% for the sulfone metabolite.[9][12] This extensive protein binding contributes to a longer persistence of the active metabolites in the systemic circulation.[4][13] The apparent volume of distribution (Vd) of the active sulfoxide metabolite in fed patients is approximately 1 L/kg.[9]

Metabolism

Triclabendazole undergoes extensive and rapid first-pass metabolism in the liver.[2][4] The parent drug is often not detectable in the blood following oral administration.[4] The primary metabolic pathway involves two main oxidative steps:

-

Sulfoxidation: Triclabendazole is rapidly oxidized to its active metabolite, triclabendazole sulfoxide (TCBZ-SO). This reaction is primarily mediated by the flavin-containing monooxygenase (FMO) system and to a lesser extent by cytochrome P450 enzymes, particularly CYP1A2.[7][14]

-

Sulfonation: The triclabendazole sulfoxide is then more slowly oxidized to another active metabolite, triclabendazole sulfone (TCBZ-SO2). This step is mainly catalyzed by CYP2C9.[7][9]

In addition to sulfoxidation and sulfonation, hydroxylation of the dichlorophenoxy ring can occur, followed by conjugation with glucuronic acid or sulfate, primarily for biliary excretion.[4] The sulfoxide metabolite is considered to be the principal active form against the parasite.[3][8][12]

Excretion

The elimination of triclabendazole and its metabolites occurs predominantly through the biliary tract, with approximately 90% of the administered dose being excreted in the feces.[7][9] Urinary excretion accounts for less than 10% of the dose.[7][9] The metabolites found in bile are often in their hydroxylated and conjugated forms.[4] Elimination from the plasma is relatively slow, with the half-life of the active sulfoxide metabolite being a key determinant of the drug's efficacy.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of triclabendazole and its metabolites in various species.

Table 1: Pharmacokinetic Parameters in Humans (10 mg/kg oral dose with food)

| Analyte | Cmax (μmol/L) | Tmax (hours) | AUC (μmol·h/L) | Half-life (hours) |

| Triclabendazole | 1.16 | 3-4 | 5.72 | 8 |

| Triclabendazole Sulfoxide | 38.6 | 3-4 | 386 | 14 |

| This compound | 2.29 | - | 30.5 | 11 |

| Data sourced from[7][9][12][15] |

Table 2: Pharmacokinetic Parameters in Sheep (10 mg/kg oral dose)

| Analyte | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) |

| Triclabendazole Sulfoxide | 10.8-19 | 18-22 | 22.4 |

| This compound | 12.6-19 | 36-42 | 19.4 |

| Data sourced from[16][17][18] |

Table 3: Pharmacokinetic Parameters in Cattle (10-12 mg/kg oral dose)

| Analyte | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) |

| Triclabendazole Sulfoxide | ~10 | ~24-36 | ~13 |

| This compound | ~12 | ~32-48 | ~40 |

| Data sourced from[4][10][13] |

Experimental Protocols

General Workflow for a Pharmacokinetic Study

A typical pharmacokinetic study of triclabendazole involves the following key steps:

-

Subject Selection and Dosing: Healthy and/or infected subjects (human or animal) are selected. A single oral dose of triclabendazole is administered, often with a standardized meal to ensure consistent absorption.[8][13]

-

Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points before and after drug administration.[8][13] Plasma is separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.[8]

-

Sample Preparation: A common method for sample preparation is protein precipitation, where a solvent like acetonitrile is added to the plasma to precipitate proteins.[19] Solid-phase extraction (SPE) can also be used for sample clean-up and concentration of the analytes.[16]

-

Bioanalytical Method: The concentrations of triclabendazole and its metabolites in the plasma extracts are quantified using a validated high-performance liquid chromatography (HPLC) method with UV or fluorescence detection, or more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[8][19][20] Isotope-labeled internal standards are often used in LC-MS/MS methods to ensure accuracy.[19]

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[10][21]

Conclusion

The pharmacokinetic profile of triclabendazole is central to its potent flukicidal activity. Its rapid conversion to the highly active and persistent sulfoxide metabolite, coupled with high plasma protein binding, ensures sustained therapeutic concentrations at the site of infection. Understanding these pharmacokinetic principles is crucial for optimizing dosing regimens, developing new formulations, and ensuring the continued efficacy of this important anthelmintic agent. The significant impact of food on bioavailability underscores the importance of administration guidelines in clinical practice.

References

- 1. Triclabendazole - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 3. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. The comparative metabolism of triclabendazole sulphoxide by triclabendazole-susceptible and triclabendazole-resistant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Effect of food on the bioavailability of triclabendazole in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic disposition of triclabendazole in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite triclabendazole sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of serum albumin to the anthelmintic drugs albendazole, triclabendazole and their sulphoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triclabendazole | Johns Hopkins ABX Guide [hopkinsguides.com]

- 13. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 14. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. google.com [google.com]

- 16. Pharmacokinetics and efficacy of triclabendazole in goats with induced fascioliasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. akjournals.com [akjournals.com]

- 21. researchgate.net [researchgate.net]

Triclabendazole Sulfone: A Core Metabolite in Flukicidal Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Triclabendazole (TCBZ) is a potent benzimidazole anthelmintic, distinguished by its high efficacy against both mature and immature stages of liver flukes, primarily Fasciola hepatica and Fasciola gigantica. Following oral administration, TCBZ undergoes rapid and extensive metabolism in the host, leading to the formation of two key active metabolites: triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2). This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetic profile, mechanism of action, and the experimental methodologies used for its study. Quantitative data are summarized in tabular form for comparative analysis, and key processes are visualized using logical diagrams to support researchers and professionals in the field of drug development and parasitology.

Introduction

Fascioliasis, a parasitic disease caused by liver flukes, poses a significant threat to livestock and is a neglected tropical disease in humans, affecting millions worldwide[1][2]. Triclabendazole is the drug of choice for treating this condition, largely due to its unique efficacy against the juvenile parasite stages that cause significant liver damage[3][4]. The therapeutic activity of triclabendazole is not solely attributable to the parent compound but is intrinsically linked to its biotransformation into its sulfoxide and sulfone derivatives[1][5]. Understanding the properties and behavior of this compound is therefore critical for optimizing treatment strategies, managing potential drug interactions, and overcoming emerging resistance.

Metabolic Pathway of Triclabendazole

Triclabendazole is rapidly metabolized in the liver through a two-step oxidative process. The parent drug is first oxidized to triclabendazole sulfoxide (TCBZ-SO), the primary and more abundant active metabolite found in plasma. This is followed by a slower oxidation of the sulfoxide to form this compound (TCBZ-SO2), which is also pharmacologically active[6]. Both metabolites contribute to the overall flukicidal effect[1]. This metabolic cascade is crucial for the drug's efficacy, as the parent compound is often found at very low concentrations in systemic circulation[6].

References

- 1. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triclabendazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and pharmacokinetics of triclabendazole in buffalo with induced fasciolosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 6. fao.org [fao.org]

The Biological Activity of Triclabendazole Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole is a potent benzimidazole anthelmintic with a narrow spectrum of activity, primarily targeting the liver flukes Fasciola hepatica and Fasciola gigantica. Following oral administration, triclabendazole is rapidly metabolized in the host to its sulfoxide and sulfone derivatives. Triclabendazole sulfone, a principal active metabolite, plays a crucial role in the drug's efficacy. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Metabolism of Triclabendazole

Triclabendazole undergoes extensive first-pass metabolism in the liver, where it is oxidized to triclabendazole sulfoxide and subsequently to this compound. This metabolic conversion is a critical step, as the metabolites are considered the primary active moieties responsible for the anthelmintic effect.

An In-depth Technical Guide to Triclabendazole and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole (TCBZ) is a benzimidazole anthelmintic agent renowned for its high efficacy against both mature and immature stages of liver flukes, primarily Fasciola hepatica and Fasciola gigantica.[1] This characteristic distinguishes it from other flukicides. Initially developed for veterinary use, its success has led to its approval for treating human fascioliasis, and it is now listed on the World Health Organization's Model List of Essential Medicines.[1][2] Following oral administration, triclabendazole is extensively metabolized into its pharmacologically active sulfoxide and sulfone derivatives, which are crucial for its therapeutic effect.[3] This guide provides a comprehensive review of triclabendazole's mechanism of action, metabolic pathways, pharmacokinetic properties, and the analytical methodologies used for its quantification.

Mechanism of Action

The precise mechanism of action of triclabendazole and its metabolites is multifaceted and not entirely elucidated, but it is known to be distinct from other benzimidazoles.[1][4] The primary modes of action are believed to be:

-

Disruption of Microtubule Function: Like other benzimidazoles, TCBZ and its active sulfoxide metabolite interfere with the formation of microtubules by binding to the protein β-tubulin.[3][5] This disrupts vital cellular processes in the parasite, including cell division, maintenance of cell shape, and intracellular transport.[3] This action leads to ultrastructural damage to the fluke's tegument (outer surface) and internal cells.[6]

-

Inhibition of Motility and Energy Metabolism: TCBZ and its metabolites are absorbed through the tegument of the fluke, leading to a decrease in the resting membrane potential and inhibition of motility.[4][7] The drug also interferes with key enzymes involved in the parasite's energy metabolism, particularly within the mitochondria, leading to reduced ATP production.[3]

-

Disruption of Other Cellular Pathways: Some studies suggest that TCBZ may also inhibit adenylyl cyclase activity, which would have widespread effects on the parasite's metabolism due to the role of cyclic AMP (cAMP) as a second messenger.[5]

These combined actions result in paralysis, metabolic distress, and ultimately the death of the parasite.[3]

Metabolism and Pharmacokinetics

Upon oral administration, triclabendazole undergoes rapid and extensive first-pass metabolism in the liver. The parent drug is rarely detected in systemic circulation. The primary metabolic pathway involves oxidation to form the active triclabendazole sulfoxide (TCBZ-SO), which is further oxidized to the also active triclabendazole sulfone (TCBZ-SO2).[8]

-

Key Enzymes: In vitro studies have identified Cytochrome P450 1A2 (CYP1A2) as the primary enzyme responsible for the initial sulfoxidation (approx. 64%), with minor contributions from other CYPs (2C9, 2C19, 2D6, 3A) and Flavin-containing monooxygenases (FMO). The subsequent oxidation of TCBZ-SO to TCBZ-SO2 is also mediated by these enzyme systems.[8]

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic properties of triclabendazole and its metabolites are summarized below. Administration with food significantly enhances absorption.[8][9]

| Parameter | Triclabendazole (TCBZ) | TCBZ Sulfoxide (TCBZ-SO) | TCBZ Sulfone (TCBZ-SO2) | Reference |

| Tmax (fed) | ~4 hours | ~4 hours | ~10 hours | [8],[4] |

| Cmax (fed) | 1.16 µmol/L | 38.6 µmol/L | 2.29 µmol/L | [8] |

| AUC (fed) | 5.72 µmol∙h/L | 386 µmol∙h/L | 30.5 µmol∙h/L | [8] |

| Elimination Half-life (t½) | ~8 hours | ~14 hours | ~11 hours | [8] |

| Protein Binding | 96.7% | 98.4% | 98.8% | [8] |

| Apparent Volume of Distribution (Vd) | - | ~1 L/kg | - | [8],[4] |

Data from human studies following a single oral dose of 10 mg/kg with food.[8] Tmax and Cmax are the time to and the maximum plasma concentration, respectively. AUC is the area under the concentration-time curve.

Clinical Efficacy

Triclabendazole has demonstrated high cure rates in the treatment of human fascioliasis across numerous clinical trials. The currently recommended dose by the US FDA is two 10 mg/kg doses given 12 hours apart.[2][10]

| Study Reference | Dose Regimen | Number of Patients | Cure Rate (Day 60) | Country |

| FDA Pooled Analysis | 20 mg/kg (2 divided doses) | 22 | 95.5% | Various |

| FDA Pooled Analysis | 10 mg/kg (single dose) | 165 | 80% | Various |

| Knopp et al., 2011 (summarized) | 10 mg/kg (single or repeated) | 16-44 | 69% - 100% | Various |

| Maco et al., 2007 | 20 mg/kg (2 divided doses) | 77 | 92.2% | Cuba |

| El-Morshedy et al., 1999 | 10 mg/kg (single dose) | 68 | 79.4% | Egypt |

Cure rate is typically defined as the absence of Fasciola eggs in stool samples at a 60-day follow-up.[8][10][11]

Experimental Protocols

Accurate quantification of triclabendazole and its metabolites is essential for pharmacokinetic and residue analysis studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed, highly sensitive, and specific method.

Protocol: Quantification of TCBZ and Metabolites in Bovine Tissue by LC-MS/MS

This protocol is a synthesized example based on established methodologies for residue analysis.[12][13]

-

Sample Preparation & Extraction:

-

Homogenize 2g of tissue (e.g., liver, muscle) with a suitable buffer.

-

Add an internal standard (e.g., a stable isotope-labeled version of TCBZ).[14]

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[15]

-

For total residue analysis, an initial digestion with hot sodium hydroxide may be required to release bound residues.[12]

-

The supernatant is collected for further cleanup.

-

-

Cleanup (Solid-Phase Extraction - SPE):

-

Condition a strong cation exchange cartridge (e.g., Oasis MCX) with methanol and water.[12]

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with an acidic solution to remove interferences.

-

Elute the analytes (TCBZ and metabolites) with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure specificity and accurate quantification.

-

Example Transition for TCBZ-SO: m/z 376.97 -> 360.10.[15]

-

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of each analyte in the sample is determined by comparing its peak area ratio relative to the internal standard against the calibration curve.

-

References

- 1. What is Triclabendazole used for? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 4. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fasciola hepatica: action in vitro of triclabendazole on immature and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Effect of food on the bioavailability of triclabendazole in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The efficacy and tolerability of triclabendazole in Cuban patients with latent and chronic Fasciola hepatica infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simple and rapid determination of triclabendazole and its metabolites in bovine and goat muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. akjournals.com [akjournals.com]

Early Studies on the Biotransformation of Triclabendazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole (TCBZ) is a halogenated benzimidazole anthelmintic with potent activity against the liver fluke, Fasciola hepatica. Its efficacy is largely dependent on its biotransformation into active metabolites. This technical guide provides an in-depth overview of the seminal early in vitro studies that elucidated the metabolic pathways of TCBZ, focusing on the experimental protocols and quantitative data from foundational research.

Core Metabolic Pathways

Early research established that the biotransformation of TCBZ primarily occurs in the liver, involving two key oxidative steps. The parent drug is first metabolized to its sulfoxide derivative (TCBZ-SO), which is the main active metabolite. This is followed by further oxidation to the sulfone metabolite (TCBZ-SO2). Additionally, the formation of hydroxy derivatives has been observed. These metabolic conversions are primarily mediated by the cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzyme systems.[1]

Quantitative Analysis of Triclabendazole Biotransformation in Sheep Liver Microsomes

The following tables summarize the key quantitative data from early in vitro studies on TCBZ metabolism in sheep liver microsomes. These studies were crucial in determining the rates of metabolite formation and the relative contributions of the major enzyme systems involved.

Table 1: Rates of Triclabendazole Metabolite Formation in Sheep Liver Microsomes

| Substrate | Metabolite Formed | Rate of Formation (nmol/min/mg microsomal protein) | Reference |

| Triclabendazole (TCBZ) | Triclabendazole Sulfoxide (TCBZ-SO) | 0.85 ± 0.18 | |

| Triclabendazole (TCBZ) | Triclabendazole Sulfone (TCBZ-SO2) | 0.061 ± 0.038 | |

| Triclabendazole Sulfoxide (TCBZ-SO) | This compound (TCBZ-SO2) | 0.16 ± 0.06 | |

| Triclabendazole (TCBZ) | Hydroxy-Triclabendazole Sulfoxide (OH-TCBZSO) | 0.009 ± 0.005 | |

| Triclabendazole Sulfoxide (TCBZ-SO) | Hydroxy-Triclabendazole Sulfoxide (OH-TCBZSO) | 0.010 ± 0.006 |

Table 2: Inhibition of Triclabendazole Metabolism in Sheep Liver Microsomes

| Metabolic Pathway | Inhibitor | Target Enzyme System | % Inhibition | Reference |

| TCBZ → TCBZ-SO | Piperonyl Butoxide | Cytochrome P450 | 24% | [1] |

| TCBZ → TCBZ-SO | Methimazole | Flavin-containing Monooxygenase (FMO) | 71% | [1] |

| TCBZ → TCBZ-SO | Heat Inactivation of FMO | Flavin-containing Monooxygenase (FMO) | 77% | [1] |

| TCBZ-SO → TCBZ-SO2 | Piperonyl Butoxide | Cytochrome P450 | 55% | [1] |

| TCBZ-SO → TCBZ-SO2 | Methimazole | Flavin-containing Monooxygenase (FMO) | 52% | [1] |

| TCBZ-SO → TCBZ-SO2 | Heat Inactivation of FMO | Flavin-containing Monooxygenase (FMO) | 58% | [1] |

| TCBZ-SO → TCBZ-SO2 | Ketoconazole | Cytochrome P450 (specifically CYP3A) | 66% | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the early in vitro studies of TCBZ biotransformation.

Preparation of Sheep Liver Microsomes

A common method for the preparation of liver microsomes in early drug metabolism studies involved the following steps:

-

Homogenization: Fresh sheep liver tissue is minced and homogenized in a cold buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4) using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate the microsomal fraction.

-

An initial centrifugation at a low speed (e.g., 9,000 x g for 20 minutes) is performed to pellet cell debris, nuclei, and mitochondria.

-

The resulting supernatant (the S9 fraction) is then ultracentrifuged at a high speed (e.g., 105,000 x g for 60 minutes) to pellet the microsomes.

-

-

Washing and Resuspension: The microsomal pellet is washed with buffer to remove cytosolic contaminants and then resuspended in a suitable buffer for storage at -80°C.

-

Protein Determination: The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford or Lowry assay, to allow for the normalization of metabolic activity.

In Vitro Incubation for Metabolism Studies

The in vitro metabolism of TCBZ was typically studied using the following incubation procedure:

-

Incubation Mixture: A typical incubation mixture in a final volume of 1 mL would contain:

-

Sheep liver microsomes (0.5 mg/mL protein)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Triclabendazole or Triclabendazole Sulfoxide (e.g., 40 µM) dissolved in a suitable solvent (e.g., DMSO, final concentration < 0.5%)

-

An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) to provide the necessary cofactors for CYP450 enzymes.

-

-

Pre-incubation: The mixture (excluding the NADPH-generating system) is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-generating system.

-

Incubation: The reaction mixture is incubated at 37°C with gentle shaking for a specified period (e.g., 30-60 minutes).[2]

-

Termination of Reaction: The reaction is stopped by the addition of an organic solvent, such as acetonitrile or by flash-freezing in liquid nitrogen.

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to precipitate the proteins, and the supernatant is collected for analysis by HPLC.

In Vitro Metabolism in Fasciola hepatica

Early studies also investigated the capacity of the liver fluke itself to metabolize TCBZ. The general protocol for such an experiment is as follows:

-

Parasite Collection: Adult Fasciola hepatica are collected from the bile ducts of infected sheep livers obtained from an abattoir.

-

In Vitro Culture: The flukes are washed and maintained in a suitable culture medium, such as RPMI-1640, often supplemented with serum and antibiotics, at 37°C in a controlled atmosphere (e.g., 5% CO2).[3][4]

-

Drug Incubation: Triclabendazole (e.g., 15 µg/mL) is added to the culture medium, and the flukes are incubated for a set period (e.g., 24 hours).[5]

-

Sample Collection: After incubation, both the culture medium and the fluke tissues are collected. The flukes are homogenized to release intracellular contents.

-

Extraction and Analysis: The culture medium and the fluke homogenate are extracted with an organic solvent to recover the parent drug and any metabolites, which are then analyzed by HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

The separation and quantification of TCBZ and its metabolites were achieved using reverse-phase HPLC. A typical early method would involve:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). A common mobile phase composition was acetonitrile and water.[7][8]

-

Flow Rate: A constant flow rate, typically around 1.0 to 1.5 mL/min.[7][8]

-

Detection: UV detection at a wavelength where TCBZ and its metabolites exhibit strong absorbance, such as 254 nm or 300 nm.[6][7]

-

Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of reference standards.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic pathway of Triclabendazole.

Caption: Workflow for in vitro metabolism in liver microsomes.

Caption: Workflow for in vitro metabolism in Fasciola hepatica.

References

- 1. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved culture of Fasciola hepatica in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Fasciola hepatica: action in vitro of triclabendazole on immature and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Triclabendazole Sulfone

Introduction

Triclabendazole is a potent benzimidazole anthelmintic agent highly effective against the liver fluke, Fasciola hepatica. Following administration, triclabendazole is rapidly metabolized in vivo to its active metabolites, triclabendazole sulfoxide and triclabendazole sulfone. The quantification of these metabolites, particularly this compound, is crucial for pharmacokinetic studies, residue analysis in food products, and ensuring therapeutic efficacy. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in biological matrices.

The accurate quantification of triclabendazole and its primary metabolites is essential for understanding its pharmacokinetic profile and ensuring both safety and effectiveness.[1]

Principle

This method utilizes reversed-phase chromatography to separate this compound from the parent drug and other metabolites. Separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. This approach allows for the sensitive and specific quantification of this compound. Several HPLC methods have been developed for the simultaneous determination of triclabendazole and its metabolites in various biological samples, including bovine milk and liver flukes.[2][3]

Detailed Experimental Protocol

Materials and Reagents

-

Standards: this compound (analytical standard grade)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

-

Buffers: Ammonium acetate, Potassium dihydrogenphosphate, Sodium hydrogencarbonate

-

Water: Deionized or HPLC grade water

-

Sample Matrices: Plasma, milk, or tissue homogenate

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column is commonly used. Specific examples include Capcell Pak C18 UG 120 (5 µm, 150 x 4.6 mm I.D.) and other similar C18 columns (e.g., 5 µm, 250 mm x 4.6 mm).[2][3]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer, such as 0.05 M ammonium acetate, in a 50:50 (v/v) ratio.[2]

-

Column Temperature: The column is often maintained at 40°C.[2]

-

Detection Wavelength: UV detection is typically set at 295 nm or 300 nm for optimal sensitivity.[2][3]

-

Injection Volume: 20 µL

Sample Preparation

The sample preparation procedure aims to extract this compound from the biological matrix and remove interfering substances. A general procedure is outlined below, which may need optimization depending on the specific matrix.

-

Extraction:

-

Centrifugation: Centrifuge the homogenate to separate the liquid extract from solid debris.

-

Clean-up (optional but recommended):

-

The supernatant can be washed with n-hexane saturated with acetonitrile to remove lipids.[2]

-

For further purification, solid-phase extraction (SPE) with a C18 cartridge can be employed. The residue is dissolved in a suitable buffer (e.g., 0.1 M potassium dihydrogenphosphate and 0.1 M sodium hydrogencarbonate) before loading onto the conditioned cartridge.[2]

-

-

Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase before injection into the HPLC system.

Standard Curve Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound.

Data Analysis

-

Inject the prepared sample extracts into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the concentration of this compound in the samples by interpolating the peak area from the standard curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for the quantification of triclabendazole and its metabolites.

| Parameter | Method 1 (Bovine Milk)[2] | Method 2 (Liver Fluke)[3] | Method 3 (Pharmaceutical Suspension)[4] |

| Analyte(s) | Triclabendazole, Sulfoxide, Sulfone | Triclabendazole & Metabolites | Triclabendazole & Ivermectin |

| Column | Capcell Pak C18 UG 120 (5 µm, 150x4.6 mm) | C18 reversed-phase (5 µm, 250 mm x 4.6 mm) | C18 column (4.6 mm × 250 mm, 5 μm) |

| Mobile Phase | Acetonitrile-0.05 M ammonium acetate (50:50) | Acetonitrile and ammonium acetate | Acetonitrile/water (50:50 v/v) |

| Flow Rate | 0.8 ml/min | Not Specified | 1.5 mL/min |

| Detection | UV at 295 nm | UV at 300 nm | UV at 254 nm |

| Mean Recovery | 89.1-95.0% | >71% | Not Specified |

| Detection Limit | 0.004-0.006 µg/g | 0.007-0.079 nmol/100 mg protein | LOD: 0.058 mg/mL (TCB) |

| Linearity Range | Not Specified | 0.272 to 16.331 nmol/100 mg protein | Not Specified |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Logical Relationship of Triclabendazole Metabolism

Caption: Metabolic Pathway of Triclabendazole.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in various biological matrices. The method is sensitive, specific, and can be readily implemented in a standard analytical laboratory. Proper method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, is essential before its application in routine analysis. For higher sensitivity and specificity, especially in complex matrices, coupling the HPLC system with a mass spectrometer (LC-MS/MS) can be considered.[5][6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Simultaneous determination of triclabendazole and its sulphoxide and sulphone metabolites in bovine milk by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simple and rapid determination of triclabendazole and its metabolites in bovine and goat muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

Application Note: High-Throughput Analysis of Triclabendazole Sulfone in Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica.[1] Following administration, triclabendazole is rapidly metabolized in the liver to its pharmacologically active sulfoxide (TCBZ-SO) and sulfone (TCBZ-SO2) metabolites.[1][2] The accurate quantification of these metabolites in plasma is crucial for pharmacokinetic, efficacy, and safety studies in drug development.[1] This application note presents a robust and sensitive LC-MS/MS method for the determination of triclabendazole sulfone in plasma. The method utilizes a simple protein precipitation step for sample preparation, making it suitable for high-throughput analysis.

Metabolic Pathway of Triclabendazole

Triclabendazole undergoes extensive oxidative metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 being a major contributor, and Flavin-containing monooxygenases (FMO).[1][3] The parent compound is first oxidized to triclabendazole sulfoxide, which is further metabolized to this compound.[3] Both the sulfoxide and sulfone metabolites are pharmacologically active.[3]

References

Application Notes and Protocols for Studying Triclabendazole Metabolism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally investigating the metabolism of Triclabendazole (TCBZ), a potent anthelmintic agent. Detailed protocols for both in vitro and in vivo studies are presented, along with data interpretation guidelines and key metabolic pathways.

Introduction

Triclabendazole is a benzimidazole anthelmintic highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica.[1] Following administration, TCBZ undergoes rapid and extensive metabolism, primarily in the liver, to its pharmacologically active metabolites: triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2).[1][2] Understanding the metabolic fate of TCBZ is crucial for optimizing its efficacy, evaluating potential drug-drug interactions, and ensuring its safety.

The primary metabolic pathway involves the oxidation of the sulfur atom in the methylthio group.[3] This process is predominantly mediated by Cytochrome P450 (CYP) enzymes, with CYP1A2 playing a major role in the initial conversion to TCBZ-SO, and CYP2C9 being significantly involved in the subsequent oxidation to TCBZ-SO2.[4][5] Flavin-containing monooxygenases (FMOs) also contribute to the sulfoxidation of TCBZ.[4][6] Additionally, hydroxylation of the dichlorophenoxy ring represents a secondary metabolic route.[3]

Metabolic Pathways of Triclabendazole

The metabolic conversion of Triclabendazole is a critical step in its bioactivation. The sulfoxide metabolite is considered the more active component against the parasite.[2]

Protocol 1: In Vitro Metabolism of Triclabendazole using Liver Microsomes

This protocol outlines the procedure for studying the metabolism of TCBZ using liver microsomes, which are a rich source of drug-metabolizing enzymes like CYPs and FMOs.

Experimental Workflow

Materials and Reagents

-

Triclabendazole (TCBZ)

-

Triclabendazole Sulfoxide (TCBZ-SO) standard

-

This compound (TCBZ-SO2) standard

-

Liver microsomes (from relevant species, e.g., human, sheep, cattle)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Internal Standard (IS), e.g., a deuterated analog of TCBZ or another benzimidazole like Fenbendazole.[7]

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of TCBZ in a suitable solvent (e.g., DMSO or methanol).

-

Prepare working solutions of TCBZ by diluting the stock solution in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

On ice, combine liver microsomes (final protein concentration typically 0.5 mg/mL), potassium phosphate buffer, and MgCl2 in a microcentrifuge tube.[8]

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the TCBZ working solution and the NADPH regenerating system. The final volume is typically 200-500 µL.[9]

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute sample serves as a baseline control.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding an equal or double volume of ice-cold acetonitrile containing the internal standard. This also serves to precipitate the microsomal proteins.[7]

-

Vortex the samples vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated protein.[7]

-

Transfer the supernatant to a new tube or an HPLC vial for analysis. The supernatant may be further diluted if necessary.[7]

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of TCBZ, TCBZ-SO, and TCBZ-SO2.

-

Data Analysis

-

Calculate the rate of disappearance of TCBZ and the formation of TCBZ-SO and TCBZ-SO2 over time.

-

Determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by varying the substrate concentration.

-

The rate of TCBZ sulfoxidation in sheep liver microsomes has been observed to be significantly greater than the rate of sulfonation of TCBZ-SO.[10]

Protocol 2: In Vivo Metabolism and Pharmacokinetic Analysis in Animal Models

This protocol describes the general procedure for studying the pharmacokinetics of TCBZ and its metabolites in animal models such as sheep or cattle.

Experimental Workflow

Materials and Reagents

-

Triclabendazole formulation for animal administration

-

Experimental animals (e.g., sheep, cattle)

-

Blood collection tubes (e.g., containing an anticoagulant like heparin)

-

Centrifuge

-

Reagents for sample extraction and LC-MS/MS analysis as described in Protocol 1.

Procedure

-

Animal Dosing:

-

Acclimatize animals to the experimental conditions.

-

Administer a single oral dose of TCBZ. The recommended therapeutic dose is typically 10 mg/kg for sheep and 12 mg/kg for cattle.[11]

-

-

Sample Collection:

-

Collect blood samples from a suitable vein (e.g., jugular) at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dosing).

-

Immediately place the blood samples on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -20°C or lower until analysis.

-

-

Sample Extraction and Analysis:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding 2-3 volumes of cold acetonitrile containing the internal standard to one volume of plasma.

-

Vortex and centrifuge as described in Protocol 1.

-

Analyze the supernatant using a validated LC-MS/MS method.

-

Pharmacokinetic Data Analysis

-

Construct plasma concentration-time profiles for TCBZ-SO and TCBZ-SO2. Note that the parent TCBZ is often undetectable in plasma after oral administration due to extensive first-pass metabolism.

-

Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

Analytical Method: UPLC-MS/MS for Quantification

A robust and sensitive UPLC-MS/MS method is essential for the accurate quantification of TCBZ and its metabolites.[1]

Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma, add 100 µL of internal standard solution.

-

Add 500 µL of acetonitrile to precipitate proteins.[7]

-

Vortex for 2 minutes and then centrifuge for 3 minutes at 10,000 rpm.[7]

-

Dilute 100 µL of the supernatant with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid.[7]

-

Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[7]

Chromatographic Conditions (Example)

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., Gemini NX-C18, 2.0 x 50 mm, 3 µm)[7] |

| Mobile Phase A | 0.1% Formic acid in water[7] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[7] |

| Flow Rate | 0.6 mL/min[7] |

| Gradient | 0-1 min: 35% B; 1-2.5 min: 55% B; 2.5-4 min: 35% B[7] |

| Column Temp. | 30°C[7] |

Mass Spectrometry Conditions (Example)

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | TCBZ-SO: m/z 376.97 -> 360.10[7] |

| (Precursor -> Product) | TCBZ-SO2: (Varies by instrument) |

| TCBZ: (Varies by instrument) |

Quantitative Data Summary

The following tables summarize representative pharmacokinetic parameters of TCBZ metabolites in cattle and sheep following oral administration.

Table 1: Pharmacokinetic Parameters of Triclabendazole Sulfoxide (TCBZ-SO) in Calves and Sheep (10 mg/kg oral dose) [4]

| Parameter | Calves (Mean ± SD) | Sheep (Mean ± SD) |

| Cmax (µg/mL) | 10.9 ± 2.06 | 13.9 ± 3.49 |

| Tmax (h) | 28.0 ± 8.76 | 16.0 ± 5.66 |

| AUC (µg·h/mL) | 487 ± 95.8 | 499 ± 117 |

| t1/2 (h) | 22.5 ± 4.58 | 15.1 ± 2.78 |

Table 2: Pharmacokinetic Parameters of this compound (TCBZ-SO2) in Calves and Sheep (10 mg/kg oral dose) [4]

| Parameter | Calves (Mean ± SD) | Sheep (Mean ± SD) |

| Cmax (µg/mL) | 4.87 ± 1.13 | 4.07 ± 1.09 |

| Tmax (h) | 60.0 ± 14.7 | 44.0 ± 8.00 |

| AUC (µg·h/mL) | 316 ± 80.0 | 213 ± 51.5 |

| t1/2 (h) | 42.6 ± 7.68 | 29.8 ± 6.64 |

Note: Pharmacokinetic parameters can vary depending on the formulation, animal breed, health status, and analytical methods used.

Conclusion

The provided protocols and data serve as a foundational resource for researchers investigating the metabolism of Triclabendazole. The in vitro microsomal assay is a valuable tool for elucidating metabolic pathways and identifying the enzymes involved, while in vivo studies are essential for understanding the complete pharmacokinetic profile of the drug and its active metabolites in target species. Accurate and sensitive analytical methods, such as LC-MS/MS, are critical for obtaining reliable quantitative data in these studies.

References

- 1. fao.org [fao.org]

- 2. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic disposition of triclabendazole in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite triclabendazole sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. mttlab.eu [mttlab.eu]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

- 11. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

Utilizing Triclabendazole Sulfone as a Reference Standard in Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole is a potent benzimidazole anthelmintic agent, distinguished by its high efficacy against immature and adult stages of the liver fluke, Fasciola hepatica. Following administration, triclabendazole undergoes rapid and extensive metabolism in the liver, leading to the formation of its primary active metabolites: triclabendazole sulfoxide and triclabendazole sulfone. This compound, as a key active metabolite, is crucial for understanding the pharmacokinetics, efficacy, and safety profile of the parent drug. The use of a well-characterized this compound reference standard is therefore indispensable for accurate quantification in biological matrices and for in vitro pharmacological and toxicological studies.

These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, as well as in vitro metabolism studies.

Physicochemical Properties of this compound Reference Standard

A high-purity, traceable reference standard is the foundation of any quantitative analysis. The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Chemical Name | 5-chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfonyl)-1H-benzimidazole |

| CAS Number | 106791-37-1 |

| Molecular Formula | C₁₄H₉Cl₃N₂O₃S |

| Molecular Weight | 391.66 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO |

| Storage | Store at 2-8°C, protected from light |

Application 1: Quantification of this compound in Biological Matrices using UPLC-MS/MS

This protocol describes a robust and sensitive method for the simultaneous quantification of triclabendazole and its primary metabolites, including this compound, in plasma. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.[1]

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Triclabendazole and Triclabendazole sulfoxide reference standards

-

Stable isotope-labeled internal standards (e.g., ¹³C₆-Triclabendazole)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Plasma samples (e.g., human, bovine, ovine)

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. UPLC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

Time (min) %B 0.0 30 2.5 95 3.0 95 3.1 30 | 5.0 | 30 |

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Triclabendazole 360.0 328.0 Triclabendazole Sulfoxide 376.0 344.0 This compound 392.0 312.9 | ¹³C₆-Triclabendazole (IS) | 366.0 | 334.0 |

Data Presentation: UPLC-MS/MS Method Validation Summary

The following table summarizes typical validation parameters for the quantification of this compound in plasma.

| Validation Parameter | This compound |

| Linearity Range (µg/L) | 0.5 - 200 |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) (µg/kg) | 0.1 - 1.5 |

| Limit of Quantification (LOQ) (µg/kg) | 0.05 - 0.75 |

| Accuracy (% Bias) | < 15% |

| Precision (% CV) | < 15% |

| Recovery (%) | 96.1 - 105.6[2] |

Experimental Workflow: UPLC-MS/MS Analysis

Application 2: Quantification of this compound using HPLC-UV

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate or Acetic acid (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

2. Sample Preparation (Liquid-Liquid or Solid-Phase Extraction):

-

Liquid-Liquid Extraction:

-

To 1 mL of plasma, add 3 mL of acetonitrile.

-

Vortex for 2 minutes and centrifuge.

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute in mobile phase.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample.

-

Wash with a low percentage of organic solvent.

-

Elute with methanol or acetonitrile.

-

Evaporate the eluate and reconstitute in mobile phase.

-

3. HPLC-UV Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile and ammonium acetate buffer (e.g., 60:40 v/v)[3]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 300 nm[3]

-

Injection Volume: 20 µL

Data Presentation: HPLC-UV Method Validation Summary

The following table presents typical validation parameters for an HPLC-UV method for triclabendazole and its metabolites.

| Validation Parameter | This compound |

| Linearity Range (nmol/100mg protein) | 0.272 - 16.331 |

| Correlation Coefficient (r²) | > 0.996[3] |

| Limit of Detection (nmol/100mg protein) | 0.007 - 0.079[3] |

| Accuracy (% Recovery) | 97 - 104% |

| Precision (% CV) | 4 - 12%[4] |

| Recovery (%) | > 71%[3] |

Application 3: In Vitro Metabolism Studies

This compound reference standard is essential for characterizing the metabolic pathways of triclabendazole and for identifying the enzymes involved.

Experimental Protocol: Incubation with Liver Microsomes

1. Materials and Reagents:

-

Triclabendazole reference standard

-

This compound reference standard (for metabolite identification)

-

Pooled human or animal liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

2. Incubation Procedure:

-

Pre-incubate liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.

-

Add Triclabendazole (e.g., 1 µM final concentration).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

3. Data Analysis:

-

Monitor the depletion of the parent drug (Triclabendazole) over time.

-

Monitor the formation of metabolites (Triclabendazole sulfoxide and this compound) by comparing their retention times and mass spectra with the respective reference standards.

Triclabendazole Metabolic Pathway

Triclabendazole is primarily metabolized via oxidation. The initial step is the formation of the sulfoxide metabolite, which is further oxidized to the sulfone metabolite. These reactions are catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP1A2, and Flavin-containing Monooxygenases (FMO).[1][5]

Conclusion

This compound is a critical analyte in the study of triclabendazole's pharmacology and toxicology. The use of a certified reference standard is paramount for obtaining accurate and reproducible data. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, enabling the reliable quantification and characterization of this important metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. Simple and rapid determination of triclabendazole and its metabolites in bovine and goat muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of food on the bioavailability of triclabendazole in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Triclabendazole Sulfone in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triclabendazole sulfone in drug metabolism studies. Detailed protocols for key in vitro experiments are included to guide researchers in assessing the metabolic profile and drug-drug interaction potential of this significant metabolite of the anthelmintic drug, triclabendazole.